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Compound of Interest

Compound Name: ASP5878

Cat. No.: B605635

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ASP5878, a potent and selective inhibitor
of Fibroblast Growth Factor Receptors (FGFRSs). This document consolidates key information
on its chemical structure, physicochemical properties, mechanism of action, preclinical efficacy,
and clinical safety profile. Detailed experimental protocols for key assays are also provided to
facilitate further research and development.

Chemical Structure and Properties

ASP5878 is an orally bioavailable small molecule inhibitor targeting the FGFR family of
receptor tyrosine kinases.[1] Its chemical and physical properties are summarized below.
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Property Value Reference

2-(4-((5-((2,6-Difluoro-3,5-

dimethoxybenzyl)ox rimidin
IUPAC Name _y Yhoxy)py (2]
-2-yl)amino)-1H-pyrazol-1-

yl)ethanol
Chemical Formula C1sH19F2Ns0a4 [21[3][4]
Molecular Weight 407.37 g/mol [2][4]
CAS Number 1453208-66-6 [21[3114]

COC1=CC(OC)=C(F)C(COC2

SMILES =CN=C(NC3=CN(CCO)N=C3) [2]
N=C2)=C1F
- Soluble in DMSO.[5] Insoluble
Solubility _ [5]
in water.[5]
Appearance Solid [3]

Mechanism of Action and Signaling Pathway

ASP5878 is a selective inhibitor of FGFR1, 2, 3, and 4.[6] The binding of fibroblast growth
factors (FGFs) to their receptors (FGFRS) triggers receptor dimerization and
autophosphorylation, initiating a cascade of downstream signaling events.[3] This pathway
plays a crucial role in cell proliferation, differentiation, and survival.[3] Dysregulation of the
FGF/FGFR signaling axis has been implicated in the pathogenesis of various cancers.[6]

ASP5878 exerts its anti-tumor activity by binding to the ATP-binding pocket of the FGFR kinase
domain, thereby inhibiting its phosphorylation and subsequent activation of downstream
signaling pathways.[2] Notably, ASP5878 has been shown to suppress the phosphorylation of
FGFR substrate 2 (FRS2) and extracellular signal-regulated kinase (ERK), key components of
the FGFR signaling cascade.[3][6] This inhibition ultimately leads to decreased cell proliferation
and induction of apoptosis in cancer cells with aberrant FGFR signaling.[3][6]
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Figure 1: Simplified FGFR signaling pathway and the inhibitory action of ASP5878.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b605635?utm_src=pdf-body-img
https://www.benchchem.com/product/b605635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Preclinical Data
In Vitro Kinase Inhibitory Activity

ASP5878 demonstrates potent inhibitory activity against the enzymatic activity of recombinant
FGFRs.

Target ICs0 (nmoliL) Reference
FGFR1 0.47 [6]
FGFR2 0.60 [6]
FGFR3 0.74 [6]
FGFR4 35 [6]

In Vitro Anti-proliferative Activity

ASP5878 has shown significant anti-proliferative effects in various cancer cell lines, particularly
those with FGFR gene alterations.

FGFR
Cell Line Cancer Type . ICs0 (nmoliL) Reference
Alteration
Hepatocellular FGF19
Hep3B2.1-7 ) o 8.5 [3]
Carcinoma Amplification
Hepatocellular FGF19
JHH-7 _ _ 21 [3]
Carcinoma Expression
Hepatocellular FGF19
HuH-7 ) ) 27 [3]
Carcinoma Expression
UM-UC-14 Urothelial Cancer FGFR3 S249C <100 [6]
RT-112 Urothelial Cancer FGFR3-TACC3 <100 [6]
RT4 Urothelial Cancer FGFR3-TACC3 <100 [6]
_ FGFR3-
SW 780 Urothelial Cancer <100 [6]
BAIAP2L1
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In Vivo Efficacy in Xenograft Models

Oral administration of ASP5878 has demonstrated significant anti-tumor activity in mouse
xenograft models of hepatocellular carcinoma and urothelial cancer.

Cancer . Mouse .
Cell Line Dosing Outcome Reference
Type Model
3 mg/kg,
Hepatocellula Subcutaneou ) 88% tumor
) Hep3B2.1-7 once daily, ] [3]
r Carcinoma s Xenograft regression
oral
Complete
) 3 mg/kg, tumor
Hepatocellula Orthotopic ) ]
) HuH-7 once daily, regression [3]
r Carcinoma Xenograft
oral and extended
survival
Dose-
' >1 mg/kg, dependent
Urothelial Subcutaneou )
UM-UC-14 once daily, tumor growth [6]
Cancer s Xenograft o
oral inhibition and
regression
Urothelial Subcutaneou  Dose- Tumor growth
RT-112 N [6]
Cancer s Xenograft dependent inhibition
) Gemcitabine-
Urothelial ] Subcutaneou N Tumor growth
resistant RT- Not specified o [6]
Cancer 112 s Xenograft inhibition

Clinical Data

A Phase 1, open-label, first-in-human study (NCT02038673) was conducted to evaluate the
safety, tolerability, pharmacokinetics, and anti-tumor activity of ASP5878 in patients with
advanced solid tumors.[6]
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Parameter Finding Reference
16 mg twice daily (BID), 5 days
Recommended Phase 2 Dose [6]
on/2 days off
Dose-Limiting Toxicity Hyperphosphatemia [6]
Retinal detachment, diarrhea,
Common Adverse Events increased alanine [6]

aminotransferase

Experimental Protocols
In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This protocol is adapted from studies investigating the anti-proliferative effects of ASP5878.[3]

[6]
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Figure 2: Workflow for the CellTiter-Glo® cell viability assay.

Methodology:
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» Seed cancer cells in 96-well opaque-walled plates at a density of approximately 2,000 cells
per well and allow them to adhere overnight.

e The following day, treat the cells with a serial dilution of ASP5878.

 Incubate the plates for 4 to 5 days under standard cell culture conditions.

o Equilibrate the plates to room temperature for about 30 minutes.

o Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.

» Lyse the cells by mixing on an orbital shaker for 2 minutes.

e Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a microplate reader to determine cell viability.

Western Blotting for FGFR Pathway Proteins

This protocol outlines the general steps for assessing the phosphorylation status of key
proteins in the FGFR signaling pathway following ASP5878 treatment.[3][6]

Methodology:

o Cell Lysis: Treat cells with ASP5878 at various concentrations for a specified time (e.g., 2
hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a standard
method like the BCA assay.

o SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecy!
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVYDF membrane.

e Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or
bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody
binding.
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e Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the
proteins of interest (e.g., phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-
ERK, total ERK, and a loading control like actin or GAPDH).

o Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

» Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection
system and imaging equipment.

In Vivo Xenograft Tumor Model
This protocol is a general guide for evaluating the in vivo anti-tumor efficacy of ASP5878.[3][6]
Methodology:

e Cell Implantation: Subcutaneously inoculate cancer cells (e.g., Hep3B2.1-7 or UM-UC-14)
into the flank of immunocompromised mice (e.g., nude mice).

e Tumor Growth: Allow the tumors to grow to a palpable size.

e Group Randomization: Randomize the mice into treatment and control groups with similar
mean tumor volumes.

o Drug Administration: Administer ASP5878 orally, once daily, at the desired doses. The
control group receives the vehicle.

e Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and
calculate the tumor volume (e.g., using the formula: (length x width?) / 2).

e Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general
health and toxicity.

e Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points after
the last dose, tumors can be excised for pharmacodynamic analysis, such as western
blotting or ELISA, to assess the inhibition of FGFR signaling in vivo.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b605635?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT02038673
https://pubmed.ncbi.nlm.nih.gov/31041575/
https://www.benchchem.com/product/b605635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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